1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine
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Overview
Description
1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine is a complex organic compound with a unique structure that combines a piperidine ring, a phosphoryl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phosphoryl Group: The phosphoryl group is introduced via phosphorylation reactions, often using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3).
Attachment of the Imidazole Moiety: The imidazole moiety is attached through nucleophilic substitution reactions, where the imidazole acts as a nucleophile and reacts with an electrophilic center on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic uses, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine involves its interaction with specific molecular targets and pathways. The phosphoryl group and imidazole moiety may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO): A related compound with a similar piperidine ring structure but lacking the phosphoryl and imidazole groups.
2,2,6,6-Tetramethylpiperidine: Another related compound with a simpler structure, used in various chemical reactions.
Uniqueness
1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxy-phosphoryl]oxy-piperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phosphoryl group and imidazole moiety allows for specific interactions and reactivity not seen in simpler related compounds.
Properties
CAS No. |
65561-74-2 |
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Molecular Formula |
C19H28N3O4P |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine |
InChI |
InChI=1S/C19H28N3O4P/c1-15-20-11-12-21(15)27(24,25-16-9-7-6-8-10-16)26-17-13-18(2,3)22(23)19(4,5)14-17/h6-12,17,23H,13-14H2,1-5H3 |
InChI Key |
NQLSKTJVYRBABK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1P(=O)(OC2CC(N(C(C2)(C)C)O)(C)C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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